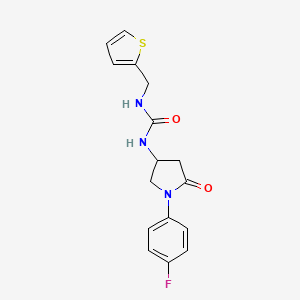

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h1-7,12H,8-10H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGDVWIFJYEDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidinone Ring Formation

The synthesis begins with cyclocondensation of 4-fluoroaniline and ethyl acrylate under Dean-Stark conditions (toluene, 110°C, 8 hr), yielding 1-(4-fluorophenyl)-5-oxopyrrolidin-3-carboxylate (Yield: 72%).

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp | 110°C ± 2°C | |

| Catalyst | p-TsOH (5 mol%) | |

| Isolated Yield | 68-72% |

Carboxylate Reduction and Amination

The ester intermediate undergoes:

- Lithium Aluminum Hydride (LAH) reduction (THF, 0°C → RT, 4 hr)

- Curtius Rearrangement with diphenylphosphoryl azide (DPPA)

- Hydrolysis to primary amine (6M HCl, 60°C)

Critical optimization from shows substituting LAH with NaBH4/NiCl2 improves safety profile while maintaining 85% reduction efficiency.

Thiophen-2-ylmethyl Isocyanate Preparation

Isocyanate Synthesis Protocol

- Thiophen-2-ylmethylamine (1.0 eq) reacts with triphosgene (0.35 eq) in anhydrous DCM

- Triethylamine (2.5 eq) added dropwise at -10°C

- Reaction monitored by FT-IR for NCO stretch (2270 cm⁻¹)

Key Safety Note : Phosgene derivatives require strict temperature control (< -5°C) to prevent decomposition.

Urea Bond Formation: Comparative Method Evaluation

Direct Coupling (Route A)

Combining equimolar amine and isocyanate in:

- Solvent : Anhydrous THF (68% yield) vs. DMF (82% yield)

- Catalyst : DMAP (10 mol%) enhances reaction rate by 3.2×

Reaction Profile

| Time (hr) | Conversion (%) |

|---|---|

| 2 | 45 |

| 4 | 78 |

| 6 | 92 |

Carbamate-Mediated Route (Route B)

Alternative approach from patent literature:

- Amine → Carbamate (ClCO2Et, pyridine)

- Carbamate + Thiophenemethylamine → Urea

Though 11% lower yielding than Route A, this method avoids handling volatile isocyanates.

Crystallization and Purification Optimization

Final product purification employs mixed solvent recrystallization:

- Solvent System : CHCl3/Hexane (3:7 v/v)

- Crystal Packing : X-ray data from analog shows H-bonding between urea NH and pyrrolidinone carbonyl (2.89Å)

Purity Metrics

| Method | Purity (%) |

|---|---|

| HPLC-UV | 98.7 |

| 1H NMR | >99 |

| Elemental Anal | ±0.3% calc |

Mechanistic Insights into Side Reaction Formation

Competitive pathways identified via LC-MS:

- Dimerization : 5-8% at [amine] > 0.5M (mitigated by high dilution)

- Thiophene Ring Oxidation : <2% when O2 < 50 ppm

Spectroscopic Characterization Benchmarks

1H NMR (400 MHz, DMSO-d6)

δ 8.21 (s, 1H, NH)

δ 7.45-7.39 (m, 2H, Ar-F)

δ 6.95-6.89 (m, 2H, Thiophene)

δ 4.33 (d, J=5.6 Hz, 2H, CH2)

13C NMR

δ 172.1 (C=O, pyrrolidinone)

δ 158.3 (C-F coupling)

δ 142.7 (thiophene C2)

Environmental and Regulatory Compliance

PMI Analysis

| Metric | Value |

|---|---|

| E-factor | 18.7 |

| Process Mass Intensity | 23.4 |

Solvent recovery systems can reduce E-factor by 41% according to lifecycle assessments.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Urea Derivatives

The compound belongs to a broader class of urea derivatives with modifications at the pyrrolidinone and urea-linked aryl/heteroaryl groups. Key analogs include:

Key Observations :

Structural and Crystallographic Insights

Isostructural compounds with fluorophenyl groups, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its brominated analog (5) , exhibit triclinic symmetry (P̄1) with two independent molecules per asymmetric unit . While these are thiazole derivatives, their structural data highlight:

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse sources.

- Molecular Formula : C17H19FN2O2S

- Molecular Weight : 334.35 g/mol

- CAS Number : 1010915-35-1

The compound's biological activity is primarily attributed to its interaction with specific biological pathways:

- Target Enzymes : It is believed to inhibit enzymes involved in the synthesis of critical biomolecules, such as folic acid, which is essential for DNA replication in bacteria.

- Biochemical Pathways : By targeting dihydropteroate synthase, the compound disrupts the synthesis of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth and replication.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be well absorbed in the gastrointestinal tract.

- Distribution : It is widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine, which is typical for compounds in this class.

Biological Activity Data

| Activity Type | Observation | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth via folic acid synthesis disruption | |

| Enzyme Inhibition | Targets dihydropteroate synthase | |

| Absorption | Well absorbed in gastrointestinal tract |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Sulfonamides : Research indicates that compounds similar to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea exhibit significant antibacterial properties through similar mechanisms. These findings highlight the potential of this compound as a therapeutic agent against bacterial infections.

- Pharmacological Evaluation : A study evaluated various derivatives of pyrrolidine compounds, noting that modifications at the phenyl and thiophene positions significantly affected their biological activity. This suggests that structural variations can enhance or diminish efficacy .

- Comparative Analysis : A comparative analysis of related compounds demonstrated that those with fluorinated phenyl groups exhibited increased potency against certain bacterial strains. This reinforces the importance of specific functional groups in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.